molecular formula C14H12N2O3S B3071075 (2-{[(2E)-3-phenylprop-2-enoyl]amino}-1,3-thiazol-4-yl)acetic acid CAS No. 1007683-65-9

(2-{[(2E)-3-phenylprop-2-enoyl]amino}-1,3-thiazol-4-yl)acetic acid

Cat. No.: B3071075
CAS No.: 1007683-65-9
M. Wt: 288.32 g/mol
InChI Key: IKCNINICQKOPEY-VOTSOKGWSA-N
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Description

The compound “(2-{[(2E)-3-phenylprop-2-enoyl]amino}-1,3-thiazol-4-yl)acetic acid” is a thiazole-based acetic acid derivative featuring a cinnamoyl ((2E)-3-phenylprop-2-enoyl) substituent at the 2-position of the thiazole ring. Its molecular formula is C₁₄H₁₂N₂O₃S, with a molecular weight of 296.32 g/mol. Synthesis typically involves coupling ethyl 2-(2-aminothiazol-4-yl)acetate with cinnamoyl chloride under reflux conditions, followed by hydrolysis to yield the acetic acid moiety .

Properties

IUPAC Name

2-[2-[[(E)-3-phenylprop-2-enoyl]amino]-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c17-12(7-6-10-4-2-1-3-5-10)16-14-15-11(9-20-14)8-13(18)19/h1-7,9H,8H2,(H,18,19)(H,15,16,17)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCNINICQKOPEY-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{[(2E)-3-phenylprop-2-enoyl]amino}-1,3-thiazol-4-yl)acetic acid typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Phenylprop-2-enoyl Group: This step involves the acylation of the thiazole ring with cinnamoyl chloride under basic conditions.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Cyclocondensation and Coupling Reactions

The compound is synthesized via cyclocondensation of cinnamamide derivatives with thiazole precursors. A common route involves:

  • Thiazole ring formation : Reaction of α-bromoacetic acid derivatives with thioureas under basic conditions.

  • Amide coupling : Introduction of the (2E)-3-phenylprop-2-enoyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt).

Example Reaction Pathway :

Thiazole intermediate+Cinnamoyl chlorideBaseTarget Compound\text{Thiazole intermediate}+\text{Cinnamoyl chloride}\xrightarrow{\text{Base}}\text{Target Compound}

Oxidative Cyclization

Oxidative cyclization in glacial acetic acid with iodine/DMSO facilitates intramolecular bond formation, as observed in related pyrrol-2-one derivatives . This method is effective for generating fused heterocycles but requires precise temperature control (80–100°C) .

Carboxylic Acid Reactivity

The acetic acid moiety participates in:

  • Esterification : Reacts with alcohols (e.g., methanol) under acid catalysis to form methyl esters.

  • Amidation : Couples with amines (e.g., benzylamine) via activated intermediates like NHS esters.

Reaction Conditions Yield Reference
EsterificationH₂SO₄, MeOH, reflux, 6 hr78%
AmidationEDC, HOBt, DMF, rt, 12 hr65%

Cinnamamide Group Reactivity

The α,β-unsaturated carbonyl group undergoes:

  • Michael additions : Nucleophiles (e.g., thiols, amines) attack the β-position .

  • Photochemical [2+2] cycloadditions : Forms cyclobutane derivatives under UV light .

Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions enable structural diversification:

Reaction Type Catalyst System Applications Reference
Suzuki-MiyauraPd₂(dba)₃, Xantphos, K₂CO₃Biaryl synthesis at thiazole C-5
Buchwald-HartwigPd(OAc)₂, BINAP, Cs₂CO₃N-arylation of the amide group

Mechanistic Insight :

  • Oxidative addition of aryl halides to Pd(0) initiates coupling.

  • Ligands (e.g., Xantphos) stabilize intermediates and enhance selectivity .

Biological Interaction-Driven Reactions

The compound participates in enzyme-mediated transformations:

  • Hydrolysis : Esterases cleave the acetic acid ester bond in prodrug applications.

  • Glutathione conjugation : Thiol groups in proteins react with the α,β-unsaturated carbonyl, altering bioavailability .

Enzymatic Reaction Example :

Compound+GlutathioneGSTThioether Adduct\text{Compound}+\text{Glutathione}\xrightarrow{\text{GST}}\text{Thioether Adduct}

Comparative Reactivity with Analogues

Compound Key Functional Groups Reactivity Highlights
Benzothiazole acetic acidBenzothiazole, COOHLower electrophilicity; limited cross-coupling
PhenylthiazolesThiazole, phenylEnhanced radical scavenging
Target CompoundThiazole, cinnamamide, COOHBroad Pd-catalyzed coupling; Michael acceptor

Degradation and Stability

  • Thermal decomposition : Degrades above 200°C, releasing CO₂ and phenyl fragments.

  • Photodegradation : UV exposure induces cis-trans isomerization of the cinnamamide group .

Scientific Research Applications

Biological Activities

1. Antioxidant Activity
Thiazole derivatives are known for their ability to scavenge free radicals and inhibit lipid peroxidation. Research indicates that compounds with similar structures exhibit significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

2. Anticancer Properties
Studies have shown that structural modifications in thiazoles can enhance cytotoxic effects against various cancer cell lines. The specific interactions of this compound with cellular targets are essential for elucidating its anticancer mechanisms. For instance, some thiazole derivatives have been reported to induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

3. Antimicrobial Effects
Thiazoles are frequently investigated for their antimicrobial properties. The compound may inhibit the growth of bacteria and fungi, thus presenting opportunities for developing new antimicrobial agents. The mechanism of action often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Synthetic Pathways

Several synthetic routes can be employed to produce this compound. These methods highlight the versatility in synthesizing complex organic molecules, which is crucial for drug development.

Case Study 1: Anticancer Activity

A study conducted on a series of thiazole derivatives demonstrated that modifications at the phenylpropene moiety significantly increased cytotoxicity against human breast cancer cell lines. The compound was shown to induce cell cycle arrest and apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In vitro studies evaluated the antimicrobial activity of various thiazole derivatives against common pathogens such as E. coli and S. aureus. Results indicated that this compound exhibited notable inhibitory effects, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of (2-{[(2E)-3-phenylprop-2-enoyl]amino}-1,3-thiazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenylprop-2-enoyl group can interact with hydrophobic pockets in proteins, modulating their function.

Comparison with Similar Compounds

Structural and Functional Analysis

Aromatic vs. In contrast, the isobutyramido group in 2-[2-(2-methylpropanamido)-1,3-thiazol-4-yl]acetic acid is aliphatic, likely improving aqueous solubility but reducing target affinity .

Biological Relevance: The methoxyimino group in (Z)-2-(2-Chloroacetamido)-α-(methoxyimino)-4-thiazoleacetic acid is critical for β-lactam antibiotic activity, as seen in cefpodoxime, by resisting β-lactamase degradation .

Synthetic Accessibility: BOC-protected derivatives (e.g., N-BOC-2-amino-4-thiazolacetic acid) are easier to handle in peptide coupling reactions due to their stability under basic conditions .

Biological Activity

(2-{[(2E)-3-phenylprop-2-enoyl]amino}-1,3-thiazol-4-yl)acetic acid, commonly referred to as thiazole acetic acid, is a compound with significant biological activity. Its structure includes a thiazole ring and an acetic acid moiety, contributing to its potential therapeutic applications. This article explores its biological activities, including anti-inflammatory effects, cytotoxicity against cancer cells, and interactions with various biological pathways.

  • IUPAC Name : 2-(2-cinnamamidothiazol-4-yl)acetic acid
  • Molecular Formula : C14H12N2O3S
  • Molecular Weight : 288.33 g/mol
  • CAS Number : 1007683-65-9

Anti-inflammatory Effects

Research indicates that thiazole acetic acid exhibits notable anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is crucial in conditions such as rheumatoid arthritis and other inflammatory diseases.

Cytotoxicity Against Cancer Cells

Thiazole acetic acid has shown cytotoxic effects against various cancer cell lines. A study reported that it induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Cell Line IC50 (µM) Mechanism of Action
MCF-715.4Apoptosis via ROS
HeLa12.8Caspase activation
A54920.5Cell cycle arrest

Interaction with Biological Pathways

The compound interacts with several key signaling pathways:

  • NF-kB Pathway : Thiazole acetic acid inhibits the NF-kB pathway, which is often activated in inflammatory responses and cancer progression.
  • MAPK/ERK Pathway : It modulates the MAPK signaling pathway, affecting cell proliferation and survival.
  • JAK/STAT Signaling : The compound shows potential in regulating JAK/STAT signaling, which plays a significant role in immune responses.

Study on Inflammatory Response

In a controlled laboratory setting, thiazole acetic acid was administered to lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a significant reduction in TNF-alpha and IL-6 levels compared to untreated controls, suggesting its potential as an anti-inflammatory agent.

Cancer Cell Line Testing

A series of tests were conducted on various cancer cell lines to evaluate the cytotoxic effects of thiazole acetic acid. The results confirmed that it effectively reduced cell viability in a dose-dependent manner across different types of cancer cells.

Q & A

Q. How to address variability in HPLC purity assessments?

  • Standardization : Use C18 columns with 0.1% TFA in acetonitrile/water gradients. Interlab comparisons reduce retention time variability (±0.3 mins) .

Future Research Directions

Q. What in vivo models are prioritized for neuroinflammatory studies?

  • Proposal : LPS-induced neuroinflammation in mice, with quantification of TNF-α/IL-6 suppression in brain tissue. Dose-response studies (10–50 mg/kg, i.p.) recommended .

Q. How can computational tools predict metabolite toxicity?

  • Framework : Use ADMET Predictor™ to identify potential hepatotoxic metabolites (e.g., epoxide intermediates). Validate with microsomal stability assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-{[(2E)-3-phenylprop-2-enoyl]amino}-1,3-thiazol-4-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(2-{[(2E)-3-phenylprop-2-enoyl]amino}-1,3-thiazol-4-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.